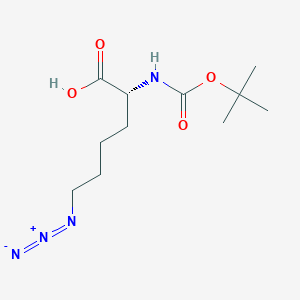

Boc-D-Lys(N3)-OH

Descripción

Propiedades

IUPAC Name |

(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRPDWWWUARZIW-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Boc-D-Lys(N3)-OH: Chemical Properties and Stability for Researchers and Drug Development Professionals

Introduction

Boc-D-Lys(N3)-OH, or Nα-tert-butyloxycarbonyl-Nε-azido-D-lysine, is a synthetically modified amino acid that has become an invaluable tool in the fields of chemical biology, peptide synthesis, and drug development. Its unique bifunctional nature, possessing a Boc-protected α-amino group and an azido-functionalized side chain, allows for its site-specific incorporation into peptides and subsequent chemoselective ligation via "click chemistry." This guide provides a comprehensive overview of the known chemical properties and stability of this compound, offering researchers and scientists a critical resource for its effective application.

Core Chemical Properties

While extensive quantitative data for this compound is not widely available in peer-reviewed literature, the following tables summarize its key chemical identifiers and properties, supplemented with data from structurally related compounds for comparative purposes.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-6-azidohexanoic acid |

| Molecular Formula | C₁₁H₂₀N₄O₄ |

| Molecular Weight | 272.3 g/mol [1] |

| CAS Number | 846549-33-5[1] |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Boc-D-Lys-OH | Fmoc-D-Lys(Boc)-OH |

| Melting Point | Data not available | 205-210 °C | 120-130 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Generally soluble in organic solvents (DMF, CH₂Cl₂), poorly soluble in water.[2] | Data not available | Soluble in DMF. |

| pKa | Data not available | Data not available | Data not available |

Stability Profile

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses.

General Stability:

-

Storage: It is recommended to store this compound under an inert atmosphere, protected from light, and at low temperatures (typically 2-8°C or -20°C for long-term storage) to minimize degradation.

-

Thermal Stability: While specific data is unavailable, azido compounds can be sensitive to heat and may decompose.[3]

-

pH Stability: The Boc protecting group is labile to strong acids, while the ester linkage (if formed) would be susceptible to basic hydrolysis. The azide group is generally stable across a range of pH values.

Stability in Common Reagents:

The utility of this compound in solid-phase peptide synthesis (SPPS) is largely due to the stability of its functional groups to the reagents used in this process.

-

Trifluoroacetic Acid (TFA): The Nε-azido group is stable to the acidic conditions required for the removal of the Nα-Boc protecting group (typically 25-50% TFA in dichloromethane).[4]

-

Piperidine: The Nε-azido group is also stable to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Fmoc protecting group, making it compatible with Fmoc-based SPPS strategies as well.[4]

-

Reducing Agents: The azide group can be reduced to an amine using various reducing agents, such as dithiothreitol (DTT) or phosphines (e.g., triphenylphosphine) in the Staudinger reaction. This reactivity should be considered when planning synthetic routes.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not readily found in single literature sources. The following are representative protocols based on standard methodologies in peptide chemistry.

Representative Synthesis of this compound

A plausible synthetic route to this compound would involve the selective protection of the α-amino group of D-lysine, followed by the conversion of the ε-amino group to an azide.

Step 1: Nα-Boc Protection of D-Lysine

-

Dissolve D-lysine hydrochloride in a 1:1 mixture of dioxane and water.

-

Adjust the pH to 10-11 with a suitable base (e.g., 1 M NaOH).

-

Add di-tert-butyl dicarbonate (Boc₂O) dissolved in dioxane dropwise while maintaining the pH.

-

Stir the reaction mixture at room temperature overnight.

-

Work up the reaction by acidifying to pH 2-3 with a mild acid (e.g., citric acid or KHSO₄ solution) and extracting the product with an organic solvent like ethyl acetate.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Nα-Boc-D-lysine.

Step 2: Azide Formation at the Nε-position

Incorporation of this compound into a Peptide using Boc-SPPS

This protocol outlines the general steps for incorporating the azido-lysine residue into a peptide chain on a solid support using Boc chemistry.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) and perform the initial deprotection of the Boc group if necessary.

-

Amino Acid Activation: Activate the carboxylic acid of this compound using a coupling agent such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Coupling: Add the activated this compound solution to the deprotected resin and agitate for a specified time (typically 1-2 hours) to allow for peptide bond formation.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products.

-

Deprotection: Remove the Nα-Boc group from the newly added residue using a solution of TFA in DCM (e.g., 25-50% v/v).

-

Neutralization: Neutralize the resin with a base such as diisopropylethylamine (DIEA) in DCM.

-

Repeat: Repeat the coupling, washing, deprotection, and neutralization steps for each subsequent amino acid in the peptide sequence.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide

This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azido-functionalized peptide.

-

Peptide Preparation: The peptide containing the this compound residue (with the Boc group removed) is typically still on the solid support or can be cleaved and purified first.

-

Reaction Setup: In a suitable solvent system (e.g., a mixture of water and an organic solvent like t-butanol or DMSO), dissolve the azido-peptide and the alkyne-containing molecule.

-

Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is often generated in situ by mixing a copper(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent (e.g., sodium ascorbate).

-

Reaction: Add the copper catalyst to the peptide/alkyne mixture. The reaction is typically carried out at room temperature and can be complete within a few hours.

-

Work-up and Purification: After the reaction is complete, the peptide is cleaved from the resin (if applicable), and purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationships of the functional groups in this compound.

Caption: Workflow for incorporating this compound in Boc-SPPS.

Caption: General workflow for CuAAC 'click' chemistry.

Caption: Functional group relationships of this compound.

Conclusion

This compound is a versatile building block for the synthesis of modified peptides and bioconjugates. While a comprehensive public dataset of its quantitative chemical properties is limited, its known stability to standard peptide synthesis conditions makes it a reliable tool. The general insolubility of Boc-protected amino acids in aqueous media and their good solubility in common organic synthesis solvents provide a guideline for its handling. The representative protocols and workflows presented in this guide offer a starting point for researchers to incorporate this valuable reagent into their synthetic strategies for creating novel biomolecules for a wide range of applications in research and drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Lys(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Nα-Boc-Nε-azido-D-lysine (Boc-D-Lys(N3)-OH), a valuable building block in bioconjugation and drug development, particularly in the construction of antibody-drug conjugates (ADCs). This document details the synthetic pathway, experimental protocols, purification methods, and expected analytical data.

Introduction

This compound is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group of the side chain is converted to an azide (-N3) moiety. The azide group serves as a versatile chemical handle for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry"[1]. These reactions enable the precise and efficient conjugation of this amino acid to molecules bearing an alkyne group, facilitating the synthesis of complex biomolecules such as ADCs, peptide-drug conjugates, and labeled probes.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Nα-Boc-D-lysine (Boc-D-Lys-OH). The key transformation is the conversion of the primary amine on the lysine side chain into an azide group via a diazotransfer reaction.

Overall Synthetic Scheme

The synthetic workflow can be summarized as follows:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Diazotransfer Reaction

This protocol is based on established methods for the conversion of primary amines to azides using a diazotransfer reagent. The use of imidazole-1-sulfonyl azide hydrogen sulfate is recommended for its enhanced stability and safety compared to other diazotransfer reagents[2][3][4].

Materials:

-

Nα-Boc-D-lysine (Boc-D-Lys-OH)

-

Imidazole-1-sulfonyl azide hydrogen sulfate

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Potassium carbonate (K2CO3)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve Nα-Boc-D-lysine (1.0 eq) in a mixture of deionized water, methanol, and dichloromethane (1:1:1 v/v/v).

-

Addition of Catalysts and Reagents: To the stirred solution, add copper(II) sulfate pentahydrate (0.02 eq) and imidazole-1-sulfonyl azide hydrogen sulfate (1.5 eq).

-

pH Adjustment: Cool the mixture in an ice bath and slowly add an aqueous solution of potassium carbonate to adjust the pH to approximately 9. The reaction is typically monitored by the cessation of gas evolution.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with dichloromethane.

-

Separate the organic phase.

-

Extract the aqueous phase with ethyl acetate (3 x).

-

Combine all organic extracts.

-

Wash the combined organic phase with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification of this compound

The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Experimental Protocol: Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Ethyl acetate (EtOAc)

-

Hexanes or petroleum ether

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain pure this compound as a solid or oil.

Caption: Workflow for the purification of this compound.

Data Presentation

Quantitative Data Summary

| Parameter | Starting Material | Product | Expected Yield (%) |

| Name | Nα-Boc-D-lysine | Nα-Boc-Nε-azido-D-lysine | 70-85% |

| Formula | C11H22N2O4 | C11H20N4O4 | |

| Mol. Weight | 246.30 g/mol [5] | 272.30 g/mol |

Yields are estimated based on similar reported diazotransfer reactions on amino acids.

Characterization Data (Predicted)

| Technique | Starting Material (Boc-D-Lys-OH) | Product (this compound) - Predicted Key Signals |

| ¹H NMR | δ (ppm): ~1.4 (s, 9H, Boc), 1.2-1.9 (m, 6H, Lys side chain CH2), ~2.7 (t, 2H, ε-CH2), ~3.9 (m, 1H, α-CH)[6] | δ (ppm): ~1.4 (s, 9H, Boc), 1.3-1.9 (m, 6H, Lys side chain CH2), ~3.2 (t, 2H, ε-CH2-N3) , ~4.0 (m, 1H, α-CH) |

| ¹³C NMR | δ (ppm): ~22, 28 (Boc CH3), ~23, 30, 32 (Lys side chain CH2), ~40 (ε-CH2), ~55 (α-CH), ~80 (Boc C), ~157 (Boc C=O), ~177 (COOH)[7] | δ (ppm): ~28 (Boc CH3), ~23, 28, 31 (Lys side chain CH2), ~51 (ε-CH2-N3) , ~54 (α-CH), ~80 (Boc C), ~156 (Boc C=O), ~176 (COOH) |

| Mass Spec. | [M+H]⁺ = 247.16 | [M+H]⁺ = 273.15 |

Application in Drug Development

This compound is a key intermediate in the synthesis of linkers for Antibody-Drug Conjugates (ADCs). The azide group allows for the attachment of a cytotoxic payload via click chemistry, while the carboxylic acid and the protected alpha-amino group enable its incorporation into a peptide linker.

Caption: Role of this compound in ADC construction.

Safety Considerations

-

Diazotransfer Reagents: Imidazole-1-sulfonyl azide and its salts are energetic materials and should be handled with care. The hydrogen sulfate salt is reported to be more stable, but appropriate safety precautions such as using a blast shield and avoiding friction and heat should always be employed[2][8].

-

Azide Compounds: Organic azides are potentially explosive and should be handled in a well-ventilated fume hood.

This technical guide provides a framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]

- 5. Boc-D-Lys-OH | C11H22N2O4 | CID 7018770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-Lys-OH(13734-28-6) 1H NMR spectrum [chemicalbook.com]

- 7. Boc-Lys-OH(13734-28-6) 13C NMR [m.chemicalbook.com]

- 8. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of the Azide Group in Boc-D-Lys(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Lys(N3)-OH, or Nα-tert-butyloxycarbonyl-Nε-azido-D-lysine, is a versatile synthetic amino acid that has become an indispensable tool in chemical biology, drug discovery, and materials science. Its utility stems from the unique reactivity of the terminal azide (-N3) group on the lysine side chain, which serves as a bioorthogonal handle. This allows for the site-specific modification of peptides, proteins, and other biomolecules with a wide array of functionalities, such as fluorescent probes, drug payloads, and polyethylene glycol (PEG) chains. The Boc protecting group on the α-amino group ensures its compatibility with standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of the azide group's reactivity in this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant workflows and pathways.

Core Reactivities of the Azide Group

The azide group of this compound is characterized by its stability under a wide range of chemical conditions, yet its ability to undergo specific, high-yielding reactions. This dual nature makes it an ideal functional group for bioconjugation. The primary reactions involving the azide group are:

-

Staudinger Ligation and Reduction: Reaction with phosphines to form an amine or a stable amide bond.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction with terminal alkynes.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with strained cyclooctynes.

-

Reduction to an Amine: Conversion of the azide to a primary amine, which can then undergo further functionalization.

The azide group is generally stable to acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid) and the basic conditions of Fmoc deprotection (e.g., piperidine), making it compatible with both major peptide synthesis strategies.[1] However, azides can be sensitive to strong reducing environments and high temperatures, necessitating careful handling.[2] Alkyl azides, such as the one in this compound, are generally more thermally stable than aryl azides.[3] It is also crucial to avoid acidic conditions that could lead to the formation of the highly toxic and explosive hydrazoic acid (HN3).[3][4]

Quantitative Data on Azide Reactivity

The choice of bioorthogonal reaction often depends on the specific application, considering factors like reaction kinetics, biocompatibility, and the nature of the reactants. The following tables summarize the available quantitative data for the key reactions of the azide group, primarily focusing on azidolysine derivatives as a close proxy for this compound.

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time | Typical Yield | Notes |

| Staudinger Ligation | Azidolysine derivative + (Diphenylphosphino)methanethiol | ~7.7 x 10⁻³ | Hours to days | >90% | Slower kinetics, but excellent for specific applications where copper is not tolerated.[5][6] |

| CuAAC | Azidolysine derivative + Terminal Alkyne | 1 - 100 | Minutes to hours | >95% | Requires a copper(I) catalyst, which can be toxic to living cells. Ligands can mitigate toxicity and accelerate the reaction.[7][8] |

| SPAAC | Azidolysine derivative + DBCO | ~0.34 | Minutes to hours | >90% | Copper-free and bioorthogonal. Kinetics are dependent on the strain of the cyclooctyne.[9] |

| SPAAC | Azidolysine derivative + BCN | ~0.06 - 0.1 | Hours | >90% | Generally slower than DBCO but still widely used in live-cell imaging.[10][9] |

Experimental Protocols

Staudinger Reduction of this compound to Boc-D-Lys(NH2)-OH

This protocol describes the reduction of the azide to a primary amine using triphenylphosphine.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triphenylphosphine (1.1 to 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting azide and the formation of the iminophosphorane intermediate.

-

After the initial reaction is complete, add deionized water to the reaction mixture to hydrolyze the iminophosphorane. Stir for an additional 12-24 hours at room temperature.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Boc-D-Lys(NH₂)-OH.

-

The byproduct, triphenylphosphine oxide, can be removed by chromatography on silica gel if necessary.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the CuAAC reaction of an azide-containing peptide (incorporating this compound) with an alkyne-functionalized molecule.

Materials:

-

Azide-containing peptide

-

Alkyne-functionalized molecule (e.g., a fluorescent dye)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 50 mM in water)

-

Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.4)

-

Reaction tubes (e.g., microcentrifuge tubes)

Procedure:

-

In a reaction tube, dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen buffer. The final concentrations are typically in the micromolar to low millimolar range.

-

Prepare a premix of the copper catalyst by adding the CuSO₄ stock solution to the THPTA ligand stock solution. A 1:5 molar ratio of Cu:ligand is common.

-

Add the copper/ligand premix to the reaction tube containing the azide and alkyne. The final copper concentration is typically 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of sodium ascorbate is typically 1-5 mM.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect from light if using a light-sensitive dye.

-

The reaction can be quenched by the addition of EDTA to chelate the copper ions.

-

The resulting triazole-linked conjugate can be purified by methods appropriate for the biomolecule, such as HPLC or size-exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click reaction between an azide-containing peptide and a DBCO-functionalized molecule.

Materials:

-

Azide-containing peptide

-

DBCO-functionalized molecule (e.g., DBCO-PEG-biotin)

-

Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of buffer and a compatible organic solvent (e.g., DMSO or DMF) to aid in solubility.

-

Reaction tubes

Procedure:

-

Dissolve the azide-containing peptide in the reaction buffer to the desired final concentration (typically in the micromolar to low millimolar range).

-

Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO reagent is often used.

-

Mix the solutions of the azide-peptide and the DBCO-molecule in a reaction tube.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentrations and reactivity of the specific reactants.

-

The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance at around 310 nm.

-

The resulting conjugate can be purified using standard biochemical techniques such as HPLC, dialysis, or affinity chromatography.

Visualizations

Experimental Workflow for Peptide Synthesis and Labeling

The following diagram illustrates a typical workflow for incorporating this compound into a peptide via SPPS, followed by bioorthogonal labeling.

Caption: Workflow for peptide synthesis with this compound and subsequent labeling.

Logical Relationship of Azide Reactivities

This diagram shows the logical relationship between the azide group of this compound and its primary reaction partners and products.

Caption: Key reactions of the azide group in this compound.

Application in Studying Signaling Pathways

While this compound is not directly involved in signaling, it is a crucial tool for creating probes to study signaling pathways. For example, a peptide substrate for a specific kinase can be synthesized with an azido-lysine residue. This peptide can then be used to label and identify the kinase or its downstream targets in a complex biological sample.

The diagram below illustrates a simplified signaling cascade and how an azide-labeled peptide could be used to probe it.

References

- 1. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. raineslab.com [raineslab.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. interchim.fr [interchim.fr]

- 10. researchgate.net [researchgate.net]

The "Click" Revolution: A Technical Guide to Azido-Lysine in Modern Research and Drug Development

An in-depth exploration of click chemistry utilizing the versatile amino acid, azido-lysine, for researchers, scientists, and drug development professionals. This guide details the core principles, experimental protocols, and powerful applications of this bioorthogonal tool, enabling precise molecular engineering in complex biological systems.

Click chemistry, a concept introduced by K.B. Sharpless, has transformed the landscape of chemical biology and drug discovery by offering a set of powerful, reliable, and selective reactions for covalently linking molecular building blocks.[1][2][3] At the heart of this revolution lies the azide-alkyne cycloaddition, a reaction that has become indispensable for its high efficiency, broad scope, and bioorthogonality—the ability to proceed in complex biological environments without interfering with native biochemical processes.[4][5][6] This guide focuses on the application of click chemistry with a particularly useful unnatural amino acid, azido-lysine, which can be incorporated into proteins to serve as a versatile chemical handle for a myriad of applications.[7][8]

Core Concepts: The Two Flavors of Azide-Alkyne Click Chemistry

The primary click reactions involving azido-lysine are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both result in the formation of a stable triazole linkage, but they differ in their requirements and suitability for different experimental contexts.[1][9]

1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[10][11] The copper catalyst dramatically accelerates the reaction and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[3][12] While highly efficient, the cytotoxicity of copper has limited its widespread use in living cells.[5][13] However, the development of copper-chelating ligands has helped to mitigate this issue, expanding its utility in certain biological applications.[14]

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity concerns of CuAAC, Carolyn Bertozzi and her colleagues developed SPAAC, a copper-free click reaction.[1][] This reaction utilizes a strained cyclooctyne, which readily reacts with an azide due to the release of ring strain, forming a stable triazole.[13][] The absence of a metal catalyst makes SPAAC highly biocompatible and the preferred method for labeling molecules in living organisms.[2] Various cyclooctyne derivatives with improved reaction kinetics and solubility have been developed to further enhance the utility of SPAAC.[16][17]

Incorporating the Chemical Handle: Azido-Lysine in Proteins

The power of click chemistry is fully realized when the azide or alkyne functionality is incorporated into a biomolecule of interest. Nε-azido-L-lysine is a popular unnatural amino acid used for this purpose. It can be introduced into proteins through several methods:

-

Metabolic Labeling: Cells can be cultured in media containing azido-lysine or its precursors, leading to its incorporation into newly synthesized proteins in place of natural lysine.[7][18] This method allows for the global labeling of proteins within a cell or organism.

-

Genetic Code Expansion: An orthogonal aminoacyl-tRNA synthetase/tRNA pair can be engineered to specifically recognize azido-lysine and incorporate it at a specific site in a protein in response to a unique codon (e.g., the amber stop codon).[19][20] This approach offers precise, site-specific labeling of a target protein.[19]

-

Chemical Modification: The lysine residues on a purified protein can be chemically modified with a reagent that introduces an azide group.

Quantitative Data Summary

The efficiency and kinetics of click reactions are crucial for their successful application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.

Table 1: Reaction Kinetics of Azide-Alkyne Click Chemistry

| Reaction Type | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | 10 - 10⁴ | [21][22] |

| SPAAC | DIBO + Azide | ~0.1 | [16] |

| SPAAC | DIFO + Azide | ~0.3 - 0.7 | [13] |

| SPAAC | DBCO + Azide | ~1 | [23] |

| SPAAC | BCN + Azide | ~0.1 - 1 | [21] |

Table 2: Representative Yields for Protein Labeling with Click Chemistry

| Labeling Method | Protein | Click Reaction | Labeling Reagent | Yield | Reference(s) |

| Genetic Incorporation | Recombinant Protein | CuAAC | Azido-biotin/fluorophore | Good | [19] |

| Metabolic Labeling | Bacterial Proteome | SPAAC | DBCO-sulfo-Cy5 | Not specified | [9] |

| Chemical Modification | BSA | SPAAC/CuAAC | Fluorescent probes | Not specified | [24] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published research. Below are generalized protocols for key experiments involving azido-lysine and click chemistry.

Protocol 1: Metabolic Labeling of Proteins with Azido-lysine

This protocol describes the general procedure for incorporating azido-lysine into the proteome of cultured cells.

Materials:

-

Cell culture medium deficient in lysine

-

Nε-azido-L-lysine hydrochloride

-

Dialyzed fetal bovine serum (if required for cell line)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protease inhibitors

Procedure:

-

Culture cells to the desired confluency in standard growth medium.

-

Wash the cells twice with warm PBS to remove residual lysine.

-

Replace the standard medium with lysine-free medium supplemented with Nε-azido-L-lysine at a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each cell line.

-

Incubate the cells for a period ranging from a few hours to overnight, depending on the protein turnover rate and experimental goals.[9]

-

After incubation, wash the cells twice with cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

The resulting cell lysate containing azido-lysine-labeled proteins is now ready for downstream click chemistry reactions.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Labeled Protein

This protocol outlines the steps for labeling an azido-lysine-containing protein with an alkyne-functionalized probe using CuAAC.[10]

Materials:

-

Azido-lysine labeled protein solution in a compatible buffer (e.g., phosphate buffer, pH 7.4). Avoid Tris buffer as it can interfere with the copper catalyst.[25]

-

Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)

-

Copper-chelating ligand stock solution (e.g., THPTA, 50 mM)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM)

Procedure:

-

In a microcentrifuge tube, combine the azido-lysine labeled protein with the alkyne-functionalized probe. The molar ratio of the probe to the protein should be optimized, but a 5-10 fold excess of the probe is a good starting point.

-

In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ stock solution with the ligand stock solution. A 1:5 ratio of copper to ligand is often used.[10]

-

Add the copper/ligand mixture to the protein/probe solution. The final concentration of copper is typically in the range of 100-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized.

-

Quench the reaction by adding a chelating agent like EDTA to a final concentration of 10 mM.

-

Purify the labeled protein from excess reagents using methods such as dialysis, size-exclusion chromatography, or affinity purification.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a Labeled Protein

This protocol details the procedure for labeling an azido-lysine-containing protein with a cyclooctyne-functionalized probe.[9]

Materials:

-

Azido-lysine labeled protein solution in a compatible buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore, BCN-biotin)

Procedure:

-

Add the cyclooctyne-functionalized probe to the solution of azido-lysine labeled protein. A 5-20 fold molar excess of the probe is typically used.

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific cyclooctyne and the concentration of reactants.

-

The reaction is self-initiating and does not require a catalyst.

-

After the incubation period, the labeled protein can be purified from unreacted probe using standard protein purification techniques.

Visualizing Workflows and Pathways

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to click chemistry with azido-lysine.

Diagram 1: General Workflow for Protein Labeling with Azido-Lysine

Caption: Workflow for protein modification using azido-lysine and click chemistry.

Diagram 2: Comparison of CuAAC and SPAAC Signaling Pathways

Caption: Comparison of CuAAC and SPAAC reaction pathways and their key features.

Diagram 3: Logical Relationship in a Proteomics Workflow

Caption: A typical chemical proteomics workflow using azido-lysine and click chemistry.

Conclusion

The synergy between the versatile chemical handle of azido-lysine and the robust, bioorthogonal nature of click chemistry has provided researchers with an unparalleled toolkit for molecular exploration. From visualizing newly synthesized proteins in living cells to identifying drug targets and developing novel bioconjugates, the applications of this powerful combination continue to expand. This guide provides a foundational understanding and practical protocols to empower researchers to harness the full potential of azido-lysine-based click chemistry in their scientific endeavors. The continued development of new click-compatible reagents and methodologies promises an even more exciting future for the precise chemical interrogation and manipulation of biological systems.

References

- 1. bachem.com [bachem.com]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 點擊化學試劑概述 [sigmaaldrich.com]

- 5. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. 6-Azido-L-lysine HCl [baseclick.eu]

- 8. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. bioclone.net [bioclone.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 14. glenresearch.com [glenresearch.com]

- 16. research-portal.uu.nl [research-portal.uu.nl]

- 17. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Genetic encoding and labeling of aliphatic azides and alkynes in recombinant proteins via a pyrrolysyl-tRNA Synthetase/tRNA(CUA) pair and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Safeguarding Synthesis: A Technical Guide to the Safe Handling of Boc-D-Lys(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety and handling procedures for Boc-D-Lys(N3)-OH, an azide-containing amino acid derivative increasingly utilized in bioconjugation and drug development. Due to the inherent energetic nature of the azide functional group, stringent safety protocols are imperative to mitigate risks of decomposition and potential explosion. This document outlines the known hazards, recommended handling procedures, and disposal methods to ensure the safe and effective use of this reagent in a laboratory setting.

Understanding the Hazard Profile

General Stability of Organic Azides

The stability of organic azides can be estimated using the Carbon to Nitrogen (C/N) ratio. This compound has the molecular formula C11H20N4O4, resulting in a C/N ratio of 11/4 = 2.75.

| C/N Ratio | Stability Assessment and Handling Recommendations[1][2] |

| > 3 | Generally considered to be relatively stable and can often be handled with standard laboratory precautions. |

| 1 to 3 | Potentially explosive. Should be handled in small quantities. Use or quench as soon as possible after preparation. Store at low temperatures (typically -18°C) and in the absence of light.[1] |

| < 1 | Considered highly unstable and should not be isolated. These are typically generated and used in situ as transient intermediates. |

Based on its C/N ratio of 2.75, This compound falls into the potentially explosive category and must be handled with significant caution.

Prudent Laboratory Practices for Handling this compound

Adherence to the following procedures is critical to minimize the risk associated with handling this compound and other organic azides.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Nitrile gloves should be worn. Ensure to inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be performed in a certified chemical fume hood.

-

Blast Shield: For reactions involving heating or scaling up, the use of a blast shield is strongly recommended.

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of potentially harmful vapors.

Incompatible Materials

To prevent the formation of highly explosive and shock-sensitive compounds, avoid contact with the following:

-

Heavy Metals: Do not use metal spatulas or allow contact with metals such as copper, lead, silver, mercury, or their salts. Use plastic or ceramic spatulas for handling the solid compound.[1][3][4]

-

Strong Acids: Contact with strong acids can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[1]

-

Halogenated Solvents: Avoid the use of halogenated solvents like dichloromethane and chloroform, as they can form dangerously explosive di- and tri-azidomethane.[1][3]

-

Reducing Agents: While the azide group is relatively stable to some reagents used in peptide synthesis, strong reducing agents can reduce the azide. For instance, thiol-based scavengers like 1,2-ethanedithiol (EDT) used in TFA cleavage cocktails can reduce the azide to a primary amine. Safer alternatives like dithiothreitol (DTT) or non-thiol scavengers like triisopropylsilane (TIS) should be considered.

Storage and Stability

-

Temperature: Store this compound in a cool, dry, and dark place. Long-term storage at low temperatures (e.g., -20°C) is recommended to maintain stability.[1][3][4]

-

Light: Protect from light to prevent photochemical decomposition.

-

Container: Store in a tightly sealed, appropriate container, preferably made of plastic to avoid contact with metal.

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

Caption: A logical workflow for the safe handling of this compound.

Risk Assessment Decision Tree

This decision tree can guide researchers in assessing the risks associated with handling organic azides.

Caption: A decision tree for assessing the risk of handling organic azides.

Emergency Procedures

Spills:

-

In case of a small spill within a fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite or sand).

-

Collect the spilled material and absorbent into a designated, labeled waste container.

-

Clean the spill area thoroughly.

-

For large spills, evacuate the area and contact the institutional safety office immediately.

Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

-

All waste containing this compound or other azides must be treated as hazardous waste.

-

Do not mix azide-containing waste with other chemical waste streams, especially acidic waste.[1]

-

It is often recommended to convert organic azides to a more stable derivative, such as an amine, before disposal, if a safe and validated procedure is available.[1]

-

All azide-containing waste must be collected in clearly labeled, dedicated containers and disposed of through the institution's hazardous waste management program.[1]

By adhering to these stringent safety protocols, researchers can safely and effectively utilize this compound in their scientific endeavors, paving the way for advancements in drug development and biotechnology while maintaining a secure laboratory environment.

References

Navigating the Solubility of Boc-D-Lys(N3)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Nα-tert-Butoxycarbonyl)-Nε-azido-D-lysine (Boc-D-Lys(N3)-OH) is a valuable building block in chemical biology and drug discovery, particularly in the realm of peptide synthesis and modification through click chemistry. Its azido group allows for the facile introduction of various functionalities via copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. A thorough understanding of its solubility characteristics in different solvent systems is paramount for its effective use in synthetic protocols, ensuring optimal reaction conditions and yields.

This technical guide provides a comprehensive overview of the available solubility information for this compound, a detailed experimental protocol for determining its solubility, and visual representations of the experimental workflow. While specific quantitative solubility data for this compound is not extensively published, this guide consolidates qualitative information and provides researchers with the methodology to generate precise solubility data in their own laboratories.

Core Concepts in the Solubility of Protected Amino Acids

The solubility of a protected amino acid like this compound is primarily dictated by the physicochemical properties of its constituent parts: the polar α-amino acid backbone, the hydrophobic tert-butoxycarbonyl (Boc) protecting group, and the polar, yet uncharged, azido-functionalized side chain.

-

Boc Protecting Group: The bulky and nonpolar Boc group significantly decreases the aqueous solubility of the parent amino acid and increases its solubility in organic solvents.

-

Amino Acid Backbone: The free carboxylic acid and the urethane-linked amine contribute to the molecule's ability to interact with polar solvents.

-

Azido Side Chain: The azide group is a polar functionality that can participate in dipole-dipole interactions, influencing solubility in polar aprotic solvents.

In general, Boc-protected amino acids are sparingly soluble in water and exhibit good solubility in many common organic solvents.[1] The choice of solvent can significantly impact reaction kinetics, and in the context of solid-phase peptide synthesis (SPPS), it affects resin swelling and reagent accessibility.

Quantitative and Qualitative Solubility Data

| Solvent | Type | Expected/Reported Solubility of this compound and Related Compounds | Reference(s) |

| Water | Protic, Polar | Sparingly soluble to insoluble | [1][2] |

| Methanol (MeOH) | Protic, Polar | Soluble | [3] |

| Ethanol (EtOH) | Protic, Polar | Soluble | |

| Isopropanol (IPA) | Protic, Polar | Moderately soluble | |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Soluble | [4] |

| Chloroform (CHCl₃) | Aprotic, Nonpolar | Soluble | |

| Ethyl Acetate (EtOAc) | Aprotic, Polar | Moderately soluble | |

| Tetrahydrofuran (THF) | Aprotic, Polar | Soluble | |

| Acetonitrile (ACN) | Aprotic, Polar | Soluble | |

| Dimethylformamide (DMF) | Aprotic, Polar | Highly soluble | [5][6][7] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Highly soluble | [5] |

| N-Methyl-2-pyrrolidone (NMP) | Aprotic, Polar | Highly soluble |

Note: For Fmoc-D-Lys(Boc)-OH, a related protected amino acid, it is reported to be "clearly soluble" in DMF at a concentration of 1 mmole in 2 mL.[7]

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a solvent of interest. This method is based on the principle of generating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

Solvents of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Quantification of Dissolved Solute (Choose one method):

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent completely under reduced pressure or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is fully removed and the vial has returned to room temperature, weigh the vial again.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Chromatographic/Spectroscopic Method (More Precise):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

From Gravimetric Method:

-

Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered solution (L))

-

-

From Chromatographic/Spectroscopic Method:

-

Solubility (g/L) = (Concentration from calibration curve (g/L)) * (Dilution factor)

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information. Azido compounds can be energetic and should be handled with care, avoiding contact with strong reducing agents, acids, and heavy metals.

Visualizing the Workflow

To further clarify the experimental process and the logical considerations for solubility testing, the following diagrams are provided.

References

- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. Boc- D -Lys-OH 98 106719-44-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fmoc-D-Lys(Boc)-OH Novabiochem® | 92122-45-7 [sigmaaldrich.com]

Staudinger Reduction of the Azide in Boc-D-Lys(N3)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Staudinger reduction of the azide moiety in Nα-tert-butyloxycarbonyl-D-azidolysine (Boc-D-Lys(N3)-OH). This reaction is a cornerstone in peptide synthesis and bioconjugation, offering a mild and chemoselective method for the conversion of an azide to a primary amine. This guide details the reaction mechanism, presents quantitative data from various studies, provides detailed experimental protocols, and includes visualizations of the key processes.

Introduction to the Staudinger Reduction

The Staudinger reaction, discovered by Hermann Staudinger and Jules Meyer in 1919, is a chemical reaction in which an organic azide reacts with a phosphine or phosphite to produce an iminophosphorane.[1][2] The subsequent hydrolysis of this intermediate in what is known as the Staudinger reduction yields a primary amine and a phosphine oxide.[1][2] This two-step process is highly valued in organic synthesis for its mild conditions and high chemoselectivity, particularly in the presence of other sensitive functional groups.

In the context of peptide chemistry and drug development, the Staudinger reduction is frequently employed to deprotect the side chain of amino acids like this compound. The azide group serves as a stable and non-reactive protecting group for the amine functionality during peptide synthesis.[3] Its selective conversion to an amine at the desired stage allows for subsequent modifications, such as peptide bond formation or the attachment of labels and other moieties.

Reaction Mechanism

The Staudinger reduction of an organic azide proceeds through a well-established two-step mechanism:

-

Formation of an Iminophosphorane: The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on the terminal nitrogen atom of the azide. This forms a phosphazide intermediate which is unstable and rapidly loses a molecule of nitrogen gas (N₂) to yield a stable iminophosphorane (also known as an aza-ylide).[1][2]

-

Hydrolysis of the Iminophosphorane: The iminophosphorane intermediate is then hydrolyzed by water. The phosphorus atom is attacked by water, leading to a series of proton transfer and rearrangement steps that ultimately cleave the phosphorus-nitrogen double bond. This results in the formation of the desired primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide (TPPO).[1][2]

The overall reaction can be summarized as follows:

R-N₃ + PPh₃ → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

Below is a diagram illustrating the signaling pathway of the Staudinger reduction mechanism.

Data Presentation

The Staudinger reduction is known for its high efficiency. The following table summarizes representative quantitative data for the reduction of azides to amines, including conditions relevant to protected amino acids. While specific data for this compound is often reported within broader synthetic sequences, the presented data reflects typical outcomes for similar substrates under various conditions.

| Substrate Analogue | Phosphine Reagent | Solvent System | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Azido-functionalized dextran | PPh₃ | DMF/H₂O | 48 | 45 | ~80 (conversion) | [4] |

| Cinchonine-derived azide | ortho-phosphinoarenesulfonamide | Dioxane/H₂O | 12 | 50 | 84 | [5] |

| Various aryl azides | PPh₃ | THF/H₂O | 1-12 | Room Temp. | 90-99 | [6] |

| Boc-protected amino alkyl azides | PPh₃ | THF | 2 | Room Temp. | High (not specified) | N/A |

Note: Yields are highly dependent on the specific substrate, reaction conditions, and purification methods.

Experimental Protocols

This section provides a detailed, generalized protocol for the Staudinger reduction of this compound. It is crucial to note that specific reaction parameters may require optimization based on the scale of the reaction and the desired purity of the final product.

Protocol 1: Staudinger Reduction of this compound with Triphenylphosphine

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes mixtures)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 4:1 to 10:1 v/v ratio).

-

Addition of Phosphine: To the stirred solution, add triphenylphosphine (1.1-1.5 eq) portion-wise at room temperature. The reaction is often accompanied by the evolution of nitrogen gas, so adequate ventilation is necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide and the appearance of the product amine. The reaction is typically complete within 2-12 hours.

-

Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. b. Dilute the residue with ethyl acetate and wash with water, saturated aqueous NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product, which contains the desired Boc-D-Lys(NH₂)-OH and the byproduct triphenylphosphine oxide (TPPO), is purified by silica gel column chromatography. Elution with a gradient of methanol in dichloromethane or ethyl acetate in hexanes is typically effective in separating the product from the byproduct. The byproduct, TPPO, can sometimes be partially removed by precipitation from a nonpolar solvent like diethyl ether or hexanes prior to chromatography.

The following diagram illustrates a typical experimental workflow for this protocol.

Conclusion

The Staudinger reduction of the azide in this compound is a robust and highly efficient method for the generation of the corresponding primary amine. Its mild reaction conditions and high chemoselectivity make it an indispensable tool in modern peptide synthesis and the development of complex biomolecules. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this important transformation in their work. Careful monitoring and optimized purification are key to obtaining high yields of the desired product, free from the phosphine oxide byproduct.

References

A Technical Guide to Incorporating Boc-D-Lys(N₃)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides the core principles and detailed protocols for the successful incorporation of Nα-Boc-D-lysine(ε-N₃)-OH into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This versatile building block is a cornerstone for the synthesis of modified peptides for applications in chemical biology and drug development, primarily enabling site-specific modification via "click" chemistry.

Core Principles

The incorporation of Boc-D-Lys(N₃)-OH in Boc-SPPS is governed by a set of fundamental principles that ensure the integrity of the azide functionality throughout the synthesis. The azide group is remarkably stable under the standard acidic conditions used for Nα-Boc deprotection and the coupling conditions.[1] However, careful consideration is required during the final cleavage and deprotection step to prevent its unintended reduction.

Key Considerations:

-

Orthogonality: The Boc protecting group on the α-amine is labile to acid (e.g., trifluoroacetic acid, TFA), while the ε-azido group on the side chain is stable to these conditions. This orthogonality is the foundation of its use in Boc-SPPS.

-

Azide Stability: The azide moiety is generally robust and compatible with most reagents used in SPPS. It is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) should a hybrid Boc/Fmoc strategy be employed for the side chain of other amino acids.[1]

-

Cleavage Cocktail Composition: The most critical step for preserving the azide group is the final cleavage from the solid support. Thiol-based scavengers, commonly used to protect sensitive amino acids, can reduce the azide to a primary amine.[2][3] Ethanedithiol (EDT) is particularly problematic and should be avoided.[4] Safer alternatives include dithiothreitol (DTT) or non-thiol scavengers like triisopropylsilane (TIS).[1][4]

-

Applications: The primary utility of incorporating an azido-lysine residue is to introduce a bioorthogonal handle for subsequent modifications. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," allowing for the conjugation of various molecules such as fluorescent dyes, polymers, or other peptides.[5][6]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in incorporating Boc-D-Lys(N₃)-OH into a peptide sequence.

General Boc-SPPS Workflow

The overall workflow for incorporating Boc-D-Lys(N₃)-OH follows the standard Boc-SPPS cycle. The key steps are outlined in the diagram below.

Coupling of Boc-D-Lys(N₃)-OH

This protocol describes the coupling of Boc-D-Lys(N₃)-OH to the deprotected N-terminal amine of the growing peptide chain on the resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-D-Lys(N₃)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Ensure the peptide-resin is well-swollen in DMF and the Nα-Boc group of the preceding amino acid has been removed, followed by neutralization.

-

Activation Mixture Preparation: In a separate vessel, dissolve Boc-D-Lys(N₃)-OH (3 equivalents relative to resin loading) and a suitable coupling reagent like HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activation mixture to the peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).

Nα-Boc Deprotection

This protocol is for the removal of the Nα-Boc protecting group to allow for the coupling of the next amino acid.

Materials:

-

Peptide-resin with Nα-Boc protected N-terminus

-

50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

DCM

-

DMF

Procedure:

-

Wash the peptide-resin with DCM (3 times).

-

Add the 50% TFA in DCM solution to the resin and agitate for 1-2 minutes. Drain the solution.

-

Add a fresh portion of the 50% TFA in DCM solution and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3 times) and DMF (3 times) to remove residual acid.

On-Resin Azide-Alkyne "Click" Cycloaddition (CuAAC)

This protocol is for the on-resin cyclization or conjugation of an azide-containing peptide with an alkyne-containing molecule.

Materials:

-

Peptide-resin containing both an azide (from Boc-D-Lys(N₃)-OH) and an alkyne functionality

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO), sparged with nitrogen

-

Copper(I) bromide (CuBr)

-

Ascorbic acid solution (0.1 M in water)

-

2,6-Lutidine

-

N,N-Diisopropylethylamine (DIEA)

-

Isopropanol (IPA)

-

N,N-Dimethylformamide (DMF)

Procedure: [7]

-

Swell the peptide-resin in DCM (10 mL/g of resin) for 10 minutes.

-

Bubble nitrogen through DMSO (12 mL/g of resin) for at least 10 minutes to deoxygenate.

-

Dissolve CuBr (1 equivalent based on resin loading) completely in the deoxygenated DMSO.

-

Remove the DCM from the resin and add the CuBr/DMSO solution.

-

Add 1 equivalent of 0.1 M aqueous ascorbic acid solution.

-

Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIEA.

-

Purge the reaction vessel with nitrogen for 5 minutes.

-

Seal the vessel and agitate gently at room temperature for 16-18 hours.

-

Filter the resin and wash it sequentially with IPA/DMSO (5:3 v/v, 3 times), DMF (3 times), and DCM (3 times).

-

Dry the resin under vacuum before proceeding to cleavage.

Final Cleavage and Deprotection (Azide-Safe Cocktail)

This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups while preserving the azide functionality.

Materials:

-

Dried peptide-resin

-

"Azide-Safe" Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O). Prepare fresh.

-

Cold diethyl ether

Procedure: [1]

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the freshly prepared "Azide-Safe" cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate into a cold centrifuge tube.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash if necessary.

-

Dry the peptide pellet under vacuum.

Quantitative Data

The selection of the cleavage cocktail is paramount to prevent the reduction of the azide group. The following table summarizes the extent of azide reduction to the corresponding amine with different scavengers in the TFA cleavage cocktail.

| Scavenger in TFA Cocktail | Azide Reduction (%) | Reference |

| 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT | High (can be >50%) | [2][4] |

| 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DTT | Low to moderate | [4] |

| 95% TFA, 2.5% H₂O, 2.5% TIS | Minimal to none | [1][8] |

| 95% TFA, 5% m-cresol | Minimal to none | [4] |

Data is compiled from multiple sources and represents typical outcomes. Actual reduction can vary based on peptide sequence and position of the azide.

Conclusion

The successful incorporation of Boc-D-Lys(N₃)-OH into peptides via SPPS is a straightforward process when the chemical properties of the azide group are respected. While stable throughout the chain elongation, the azide is susceptible to reduction during the final cleavage step, a side reaction that can be effectively mitigated by the judicious choice of scavengers. By following the detailed protocols outlined in this guide, researchers can confidently synthesize azide-modified peptides, opening the door to a wide array of subsequent modifications through click chemistry and other bioorthogonal ligations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Site-Specific Incorporation of Azide Functionality into Peptides using Boc-D-Lys(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the incorporation of the non-canonical amino acid Boc-D-Lys(N3)-OH into synthetic peptides via Boc-based Solid-Phase Peptide Synthesis (SPPS). The azide moiety serves as a versatile chemical handle for subsequent bio-orthogonal modifications, such as "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC and Strain-promoted Azide-Alkyne Cycloaddition - SPAAC) or the Staudinger ligation. These protocols are designed to facilitate the synthesis of well-defined peptide conjugates for applications in drug development, proteomics, and biomaterials science. Detailed methodologies for peptide synthesis, cleavage, and subsequent on-resin modification of the azide group are provided, along with expected outcomes and troubleshooting guidelines.

Introduction

The site-specific introduction of chemical reporters and functional moieties into peptides is a powerful tool for elucidating biological processes and developing novel therapeutics. The azide group is a particularly useful functional group due to its small size, metabolic stability, and bio-orthogonal reactivity. This compound is a commercially available building block that allows for the straightforward incorporation of an azide group at a specific position within a peptide sequence using standard Boc-SPPS protocols.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for selective deprotection under acidic conditions, while the azido group on the side chain remains stable throughout the synthesis.[1][2]

This application note details the protocol for incorporating this compound into peptides, including coupling strategies, cleavage from the solid support, and post-synthetic modification of the azide.

Key Features of this compound

-

Compatibility with Boc-SPPS: The Boc protecting group is compatible with standard Boc-SPPS workflows.

-

Stable Azide Functionality: The azide group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and the basic conditions used for neutralization.[1][2]

-

Bio-orthogonal Reactivity: The azide allows for specific ligation with alkyne- or phosphine-containing molecules.

Experimental Protocols

Materials and Reagents

-

This compound

-

Boc-protected amino acids

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Triphenylphosphine (PPh3)

-

Pyridine

-

Piperidine (for Fmoc-SPPS comparison)

-

Acetic Anhydride

-

HPLC grade acetonitrile and water

-

Mass spectrometer

Boc-SPPS Protocol for Incorporating this compound

This protocol describes the manual synthesis of a model peptide on Merrifield resin.

Workflow for Boc-SPPS Incorporation of this compound

References

Application Note: A Guide to the Use of Boc-D-Lys(N3)-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, diagnostic tools, and research probes. Boc-D-Lys(N₃)-OH is a key building block that enables the site-specific introduction of an azide (N₃) moiety into a peptide sequence during solid-phase peptide synthesis (SPPS). The azide group serves as a versatile and bioorthogonal chemical handle, allowing for subsequent modification of the peptide through highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This allows for the precise attachment of various molecules, including fluorescent dyes, imaging agents, PEG chains, and cytotoxic drugs, making it an invaluable tool in chemical biology and drug development.[1]

This document provides detailed protocols for the incorporation of Boc-D-Lys(N₃)-OH into peptides using Boc-SPPS, on-resin modification via CuAAC, and final peptide cleavage and purification.

Physicochemical Properties of Boc-D-Lys(N₃)-OH

A summary of the key properties of the Boc-D-Lys(N₃)-OH amino acid derivative.

| Property | Value |

| IUPAC Name | (2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

| Molecular Formula | C₁₁H₂₀N₄O₄ |

| Molecular Weight | 272.31 g/mol |

| Appearance | White crystalline powder |

| Storage | 2-8 °C |

| Key Functional Groups | α-N-Boc, ε-N-Azide |

SPPS Workflow for Peptides Containing D-Lys(N₃)

The overall workflow involves the standard Boc-SPPS cycle for peptide elongation, a specific coupling step for Boc-D-Lys(N₃)-OH, optional on-resin modification of the azide group, and final cleavage from the solid support.

Caption: General workflow for synthesizing and modifying peptides with this compound.

Experimental Protocols